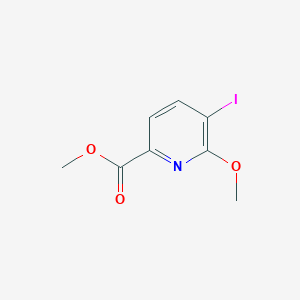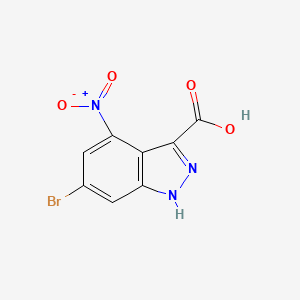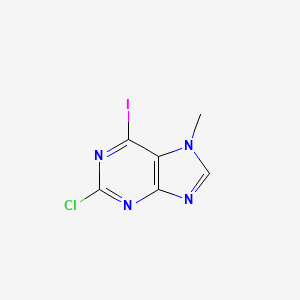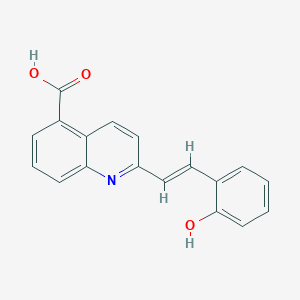
N-cyclopropyl-2-(piperidin-4-yloxy)acetamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-(piperidin-4-yloxy)acetamide oxalate is a chemical compound with the molecular formula C12H20N2O6 and a molecular weight of 288.30 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group, a piperidine ring, and an acetamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N-cyclopropyl-2-(piperidin-4-yloxy)acetamide oxalate involves several steps. One common synthetic route includes the reaction of cyclopropylamine with 2-(piperidin-4-yloxy)acetyl chloride under controlled conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
N-cyclopropyl-2-(piperidin-4-yloxy)acetamide oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-cyclopropyl-2-(piperidin-4-yloxy)acetamide oxalate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(piperidin-4-yloxy)acetamide oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
N-cyclopropyl-2-(piperidin-4-yloxy)acetamide oxalate can be compared with other similar compounds, such as:
N-cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride: This compound has a similar structure but differs in its counterion, which can affect its solubility and reactivity.
N-ethyl-2-(piperidin-4-yloxy)acetamide oxalate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C12H20N2O6 |
|---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
N-cyclopropyl-2-piperidin-4-yloxyacetamide;oxalic acid |
InChI |
InChI=1S/C10H18N2O2.C2H2O4/c13-10(12-8-1-2-8)7-14-9-3-5-11-6-4-9;3-1(4)2(5)6/h8-9,11H,1-7H2,(H,12,13);(H,3,4)(H,5,6) |
InChI Key |
ZMSIAJIJUVQKJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)COC2CCNCC2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 7-(2-aminoethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11838017.png)

![(8R,9S,13S,14S,16R,17R)-1,2-dideuterio-3-deuteriooxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol](/img/structure/B11838023.png)


![2-Benzyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B11838035.png)



![3-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B11838051.png)


![tert-Butyl 2-(5,7-dioxo-4,5-dihydrothiazolo[5,4-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B11838064.png)

